molecular formula C6H12O2 B027643 5,5-Dimethyl-1,3-dioxane CAS No. 872-98-0

5,5-Dimethyl-1,3-dioxane

Cat. No. B027643
CAS RN: 872-98-0
M. Wt: 116.16 g/mol
InChI Key: QDCJIPFNVBDLRH-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3-dioxane is a compound of interest due to its potential applications in fine organic synthesis and as a bactericidal compound. Its structure and properties make it a subject of various studies, focusing on its synthesis, molecular structure, chemical reactions, physical properties, and chemical properties.

Synthesis Analysis

The synthesis of derivatives of this compound and related compounds has been explored through various methods. Notably, compounds like 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane have been synthesized, highlighting the potential for creating functionally diverse derivatives suitable for organic synthesis and potential bactericidal applications (Khazhiev et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied using techniques such as 1Н and 13С NMR spectroscopy and X-ray structural analysis. These compounds typically exhibit a chair conformation with equatorial orientation of aromatic substituents. Density functional theory (DFT) calculations have been used to investigate the conformational transformations and potential barriers for internal rotation, providing insights into the molecular structure and behavior in solution (Khazhiev et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives have been explored, including hydrogenation reactions that lead to products with significant structural changes. These studies contribute to understanding the reactivity and potential applications of these compounds in synthetic chemistry (Krapivin et al., 1989).

Physical Properties Analysis

The physical properties of this compound derivatives, including their conformational preferences and interactions with solvents, have been analyzed. Such studies are crucial for predicting the behavior of these compounds under various conditions and for their application in synthesis (Kraiz, 1985).

Chemical Properties Analysis

Investigations into the chemical properties of this compound derivatives focus on their reactivity, including the mechanisms of isomerization and the impact of different substituents on their chemical behavior. Quantum chemical simulations have provided valuable insights into the reaction mechanisms and the influence of molecular structure on reactivity (Kurilova & Kantor, 2021).

Scientific Research Applications

  • Organic Synthesis Applications : The structure of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane reveals a chair conformation with an equatorial orientation of the aromatic substituent, suggesting potential for fine organic synthesis applications (Sh. Yu. Khazhiev et al., 2021).

  • Medical and Pharmaceutical Research : Novel 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones synthesized without a catalyst show improved DPPH radical scavenging activity and cytotoxicity against A431 cancer cells, indicating potential applications in cancer research (G. S. S. Kumar et al., 2014).

  • Material Science and Polymer Chemistry : The copolymerization of 2-furyl-5,5-dimethyl-1,3-dioxane with maleic anhydride produces equimolar, alternating copolymers, suggesting applications in polymer chemistry and materials science (J. Maślińska-Solich, 1975).

  • Catalysis Research : Studies show that H zeolite effectively catalyzes the synthesis of 5,5-dimethyl-2,4-diisopropyl-1,3-dioxane and acetalization, with high yields and high activity, making it a promising catalyst for organic synthesis (Yang Jian-guo, 2008).

  • Quantum Chemistry : A quantum chemical study on 5,5-dimethyl-1,3-dioxane isomerization to 2,2-dimethyl-3-methoxypropanal provides insights into the general reaction scheme, which could be relevant in quantum chemistry and reaction mechanism studies (E. Kurilova & E. Kantor, 2021).

  • Chemical Structure and Conformation Studies : The conformational analysis of 4-trifluoromethyl-1,3-dioxane shows that the isomerization in the gas phase is mainly driven by the conformation of equatorial chair at room temperature, hinting at applications in conformational studies and fine organic synthesis (V. Kuznetsov et al., 2009).

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 5,5-Dimethyl-1,3-dioxane . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

5,5-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O2/c1-6(2)3-7-5-8-4-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCJIPFNVBDLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCOC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236182
Record name 5,5-Dimethyl-1,3-dioxane
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Molecular Weight

116.16 g/mol
Source PubChem
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CAS RN

872-98-0
Record name 5,5-Dimethyl-1,3-dioxane
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Record name 5,5-Dimethyl-1,3-dioxane
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Record name 5,3-dioxane
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Record name 5,5-Dimethyl-1,3-dioxane
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Record name 5,5-dimethyl-1,3-dioxane
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Record name 5,5-DIMETHYL-1,3-DIOXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 5,5-Dimethyl-1,3-dioxane?

A1: this compound has the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound. These include 1H NMR, 13C NMR, FTIR, and photoelectron spectroscopy. [, , , , ]

Q3: What is the preferred conformation of this compound?

A3: this compound predominantly exists in a chair conformation. This preference has been confirmed both in solution and solid state through NMR and X-ray crystallography studies. [, , ]

Q4: How does deuterium substitution affect the conformational equilibrium in this compound?

A4: Studies show that deuterium in this compound-2-d1 prefers the equatorial position. This isotope effect is attributed to n-sigma* hyperconjugation, a phenomenon also responsible for the anomeric effect. []

Q5: How does this compound participate in homolytic telomerization reactions?

A5: this compound acts as a telogen in homolytic telomerization with vinyltrimethylsilane, leading to the formation of 2- and 4-substituted 5,5-dimethyl-1,3-dioxanes and a formate ester. [, ]

Q6: Can this compound undergo cationic ring-opening polymerization?

A6: While steric hindrance from the dimethyl group can pose challenges, this compound can undergo cationic ring-opening polymerization when initiated with specific catalysts like trifluoromethanesulfonic acid or boron trifluoride etherate. []

Q7: What is the role of this compound in the synthesis of branched polymers?

A7: The derivative this compound-2-one (NPC) serves as a monomer in the ring-opening polymerization for synthesizing branched aliphatic polycarbonates. This reaction, initiated by polyfunctional alcohols and hyperbranched polyesters, yields star polymers with controlled molecular weight and thermal properties. [, ]

Q8: Can this compound be used as a building block in organic synthesis?

A8: Yes, derivatives like 2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane can be synthesized and further utilized to access compounds like 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane, valuable in organic synthesis. []

Q9: Is this compound found in the environment?

A9: Yes, this compound and its alkyl derivatives are identified as malodorous contaminants in water sources, originating from industrial wastewater, particularly from polyester resin production. [, , , ]

Q10: How are this compound and related compounds analyzed in environmental samples?

A10: Analytical methods employed for detecting these compounds include closed-loop stripping analysis (CLSA), gas chromatography-mass spectrometry (GC-MS), headspace gas chromatography, and flavor profile analysis (FPA). [, , , ]

Q11: Does this compound exhibit any catalytic properties?

A11: While not a catalyst itself, this compound participates in reactions catalyzed by compounds like disodium phthalocyanine (Pc–Na2), showcasing its involvement in base-catalyzed aldol condensations. []

Q12: Have computational methods been used to study this compound?

A12: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to study this compound's electronic structure, conformational behavior, and reactivity. [, ]

Q13: Are there any safety concerns associated with this compound?

A13: While specific toxicity data for this compound is limited in the provided research, its presence as a water contaminant raises concerns about potential adverse effects on human health and the environment. [, , ]

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